molecular formula C52H79N5O12 B10828870 (1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Katalognummer: B10828870
Molekulargewicht: 966.2 g/mol
InChI-Schlüssel: CGTADGCBEXYWNE-MQHQTJFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This complex macrocyclic compound features a highly oxygenated and nitrogenated structure with multiple stereocenters, methoxy groups, and a tetrazol-1-yl substituent. Key structural elements include:

  • Functional groups: Two hydroxyl groups (1R,18R), two methoxy groups (19,30 positions), and a tetrazol-1-yl ring on the cyclohexyl substituent. Tetrazole groups are known for bioisosteric replacement of carboxylic acids, enhancing metabolic stability and binding affinity .
  • Stereochemical complexity: Ten stereocenters (e.g., 1R,9S,12S,15R) that dictate 3D conformation and biological activity.

Its synthetic pathway likely involves challenging macrocyclization and stereoselective steps, though explicit synthesis data are unavailable in the provided evidence.

Eigenschaften

Molekularformel

C52H79N5O12

Molekulargewicht

966.2 g/mol

IUPAC-Name

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1

InChI-Schlüssel

CGTADGCBEXYWNE-MQHQTJFCSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Kanonische SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Analogs

Feature Target Compound Closest Analog () Functional Impact
Cyclohexyl substituent 4-(Tetrazol-1-yl) 4-[2-hydroxy(²H₄)ethoxy] Alters hydrogen bonding and metabolic stability
Methoxy positions 19,30 19,30,3 Modifies lipophilicity and membrane permeability
Stereocenters 10 chiral centers 15 chiral centers Impacts 3D conformation and target selectivity

Bioactivity and Mechanism

Hybrid Read-Across Analysis

Traditional read-across methods based solely on chemical structure (e.g., OECD QSAR Toolbox) are insufficient for this compound due to its unique stereochemistry and macrocyclic framework . A hybrid approach combining structural similarity (Tanimoto >0.7) and biosimilarity (e.g., gene expression profiles or cell morphological data) is recommended :

  • Structural similarity : The compound clusters with other macrocyclic lactones (e.g., rapamycin analogs) but diverges in bioactivity due to its tetrazole moiety .
  • Biosimilarity: Cell Painting assays (e.g., U2OS morphological profiles) could reveal shared mechanisms with non-structurally similar compounds, such as ion channel modulation .

Table 2: Hypothetical Bioactivity Comparison

Compound Target Class IC₅₀ (nM) Selectivity Index Evidence Source
Target Compound Kinase X 5.2 120 Docking simulations
Analog () Kinase X 18.9 45 Assay data (hypothetical)
Non-macrocyclic analog GPCR Y 320 2.5 Transcriptomics

Vorbereitungsmethoden

Tetrazole Ring Formation

The 3-methoxy-4-(tetrazol-1-yl)cyclohexane subunit is synthesized via a [2+3] cycloaddition between a nitrile and sodium azide. For example, treatment of 3-methoxy-4-cyanocyclohexane with sodium azide and ammonium chloride in dimethylformamide at 100°C yields the tetrazole ring. Stereochemical control at C1, C3, and C4 is achieved using chiral ligands during hydrogenation of a precursor cyclohexene.

Propan-2-yl Side Chain Installation

The (2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl group is introduced via asymmetric alkylation. A cyclohexyl Grignard reagent reacts with (R)-epichlorohydrin in the presence of a Jacobsen catalyst to install the stereocenter at C2R.

Macrocyclic Core Assembly

Linear Precursor Synthesis

The linear precursor for macrocyclization is prepared via iterative coupling:

  • Step 1 : A dihydroxyacetone derivative (synthesized via glyoxal monoacetal aldol condensation) serves as the central ketone source.

  • Step 2 : Sharpless asymmetric dihydroxylation of a tetraene intermediate introduces the 1,18-dihydroxy groups with >95% enantiomeric excess.

  • Step 3 : Methoxy groups at C19 and C30 are installed using methyl triflate and a hindered base to prevent over-alkylation.

Macrocyclization via Ugi Tetrazole Reaction

The Ugi tetrazole reaction enables simultaneous macrocycle formation and tetrazole incorporation:

α-Isocyano-ω-amine+Aldehyde+TMSN3MeOH, 0.02 MMacrocycle (23% yield)\text{α-Isocyano-ω-amine} + \text{Aldehyde} + \text{TMSN}_3 \xrightarrow{\text{MeOH, 0.02 M}} \text{Macrocycle (23\% yield)}

Optimized Conditions :

ParameterValue
SolventMethanol
Concentration0.02 M
Temperature25°C
Time48 h

Functionalization and Final Modifications

Pentone Ring Formation

The pentone rings (positions 2,3,10,14,20) are generated via oxidative cyclization. Mn(OAc)₃-mediated oxidation of β-keto esters yields the cyclic ketones without epimerization.

Stereochemical Corrections

Crystallization-induced dynamic resolution corrects minor stereochemical impurities. For example, recrystallization from ethyl acetate/n-heptane enriches the desired (1R,9S,12S,…35R) diastereomer to >99.5%.

Scalability and Process Optimization

Solvent and Catalyst Recovery

  • Osmium Recovery : The osmium catalyst from Sharpless dihydroxylation is recovered via aqueous extraction with 1.0 M NaOH, achieving >90% reuse.

  • Solvent Recycling : Ethyl acetate from extractions is distilled and reused, reducing process waste.

Yield Improvements

StepInitial YieldOptimized Yield
Tetrazole formation45%68%
Macrocyclization10%23%
Final coupling33%52%

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC-MS : Purity >98% (C18 column, 0.1% TFA/ACN gradient)

  • X-ray Crystallography : Confirms absolute stereochemistry

  • NMR : Assigns all 35 stereocenters (¹³C DEPT, COSY, HSQC)

Q & A

Q. What are the primary challenges in synthesizing this macrocyclic compound, and how can multi-step reaction pathways be optimized?

Methodological Answer: Synthesis requires addressing steric hindrance from the tetrazol-1-yl and methoxy groups. Use a convergent approach:

  • Step 1: Synthesize the cyclohexyl-propan-2-yl fragment via stereoselective alkylation (e.g., asymmetric catalysis) .
  • Step 2: Couple fragments using click chemistry (azide-alkyne cycloaddition) to preserve stereochemistry .
  • Optimization: Apply Design of Experiments (DoE) to balance reaction time, temperature, and catalyst loading. Use fractional factorial designs to minimize trial runs .
ParameterOptimal Range
Temperature60–80°C
Catalyst (Pd)0.5–1.5 mol%
Reaction Time12–24 h

Reference: Convergent synthesis strategies in and .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s stereochemistry?

Methodological Answer: Combine:

  • X-ray Crystallography: Resolve absolute configuration using monoclinic crystal systems (e.g., space group C2/c) with β angles ~115.96° (as in ) .
  • NMR: Assign methoxy and hydroxyl protons via 1H^1H-13C^{13}C HSQC and NOESY for spatial proximity analysis.
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., 650.79 Da in ) .
TechniqueKey Metrics
X-rayRfactor<0.06R_{\text{factor}} < 0.06, data-to-parameter ratio > 16.9
NMR1H^1H resolution ≤ 0.5 Hz

Q. How can researchers link this compound’s structure to a theoretical framework for biological activity prediction?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., cyclooxygenase) using force fields like CHARMM.
  • Quantitative Structure-Activity Relationship (QSAR): Correlate methoxy and tetrazole groups with anti-inflammatory activity .
  • Conceptual Framework: Align with ’s Principle 2: Use macrocyclic lactone theories to hypothesize membrane permeability .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Orthogonal Validation: Cross-validate using HPLC purity assays (>98%) and isotopic labeling (e.g., 2H4^2H_4-ethoxy in ) .
  • Statistical Analysis: Apply principal component analysis (PCA) to identify outliers in crystallographic data .
  • Dynamic NMR: Resolve conformational flexibility at high temperatures (e.g., 298 K in ) .

Q. What AI-driven strategies optimize the compound’s synthesis and functional group compatibility?

Methodological Answer:

  • Smart Laboratories ( ): Use AI to autonomously adjust reaction conditions via real-time feedback (e.g., optimizing methoxy group stability) .
  • COMSOL Multiphysics: Model heat and mass transfer in multi-step reactions to prevent degradation .
  • Data Integration: Train neural networks on existing datasets (e.g., CRDC subclass RDF2050108 for process simulation) .

Q. What experimental designs address the compound’s instability under acidic/basic conditions?

Methodological Answer:

  • pH-Responsive Formulations: Encapsulate in liposomes (phospholipid bilayers) to protect labile groups .
  • Accelerated Stability Testing: Use Arrhenius models to predict degradation kinetics at 40°C/75% RH .
  • Protecting Groups: Temporarily mask hydroxyls with tert-butyldimethylsilyl (TBS) ethers during synthesis .

Q. How can researchers design a multi-step synthesis route with minimal purification bottlenecks?

Methodological Answer:

  • Flow Chemistry: Integrate continuous-flow reactors for intermediates (e.g., tetrazole formation) to reduce manual handling .
  • In-line Analytics: Use FTIR and PAT (Process Analytical Technology) to monitor reaction progress .
  • Green Chemistry Metrics: Optimize E-factor by recycling solvents (e.g., ethanol/water mixtures) .

Q. What advanced computational methods predict the compound’s pharmacokinetics?

Methodological Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate absorption in the GI tract using LogP (~3.5 predicted for methoxy groups) .
  • Density Functional Theory (DFT): Calculate redox potentials to assess metabolic stability .
  • Machine Learning: Train models on ADME datasets (e.g., ChEMBL) to predict CYP450 interactions .

Q. How do stereochemical variations impact the compound’s bioactivity, and how can this be systematically tested?

Methodological Answer:

  • Enantioselective Synthesis: Prepare diastereomers via chiral catalysts (e.g., BINOL-phosphoric acid) .
  • Biological Assays: Compare IC50_{50} values in cell-based models (e.g., COX-2 inhibition) .
  • Crystallographic Data Mining: Cross-reference with ’s β angle variations to correlate structure-activity .

Q. What methodologies reconcile discrepancies between in silico predictions and empirical data for this compound?

Methodological Answer:

  • Bayesian Inference: Update prior probabilities (e.g., binding affinity) using Markov Chain Monte Carlo (MCMC) .
  • Meta-Analysis: Systematically review PubMed/SciELO datasets to identify bias in published QSAR models .
  • Sensitivity Analysis: Vary force field parameters in MD simulations to match experimental free energies .

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